
5'-Tosyl-2'-deoxy Guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Tosyl-2’-deoxy Guanosine: is a novel 2’-deoxycyclonucleoside with the molecular formula C17H19N5O6S and a molecular weight of 421.43 . This compound is primarily used in the synthesis of α,β-methylene-2’-deoxynucleoside 5’-triphosphates, which serve as noncleavable substrates for DNA polymerases . It is a derivative of guanosine, where the 5’-hydroxyl group is tosylated, enhancing its utility in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Tosyl-2’-deoxy Guanosine typically involves the tosylation of 2’-deoxyguanosine. The reaction is carried out by treating 2’-deoxyguanosine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: While specific industrial production methods for 5’-Tosyl-2’-deoxy Guanosine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5’-Tosyl-2’-deoxy Guanosine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products include various substituted guanosine derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
Chemistry: 5’-Tosyl-2’-deoxy Guanosine is used in the synthesis of modified nucleosides and nucleotides, which are valuable tools in chemical biology and medicinal chemistry .
Biology: In biological research, this compound is utilized to study DNA polymerase activity and to develop noncleavable substrates for enzymatic reactions .
Medicine: While not directly used as a therapeutic agent, 5’-Tosyl-2’-deoxy Guanosine serves as a precursor in the synthesis of potential antiviral and anticancer agents .
Industry: The compound finds applications in the development of diagnostic tools and in the synthesis of specialized nucleic acid analogs for various industrial purposes .
Mécanisme D'action
The mechanism of action of 5’-Tosyl-2’-deoxy Guanosine primarily involves its role as a substrate or inhibitor in enzymatic reactions. The tosyl group enhances the compound’s stability and reactivity, allowing it to interact with specific molecular targets such as DNA polymerases. By serving as a noncleavable substrate, it can inhibit the activity of these enzymes, thereby providing insights into their function and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
2’-Deoxyguanosine: The parent compound without the tosyl group.
5’-Amino-2’-deoxy Guanosine: A derivative with an amino group at the 5’ position.
5’-Azido-2’-deoxy Guanosine: A derivative with an azido group at the 5’ position.
Uniqueness: 5’-Tosyl-2’-deoxy Guanosine is unique due to the presence of the tosyl group, which enhances its reactivity and stability compared to other derivatives. This makes it particularly useful in the synthesis of noncleavable substrates for DNA polymerases and other enzymatic studies .
Propriétés
Formule moléculaire |
C17H19N5O6S |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-7-12-11(23)6-13(28-12)22-8-19-14-15(22)20-17(18)21-16(14)24/h2-5,8,11-13,23H,6-7H2,1H3,(H3,18,20,21,24)/t11-,12+,13+/m0/s1 |
Clé InChI |
QZERCZKEESOISM-YNEHKIRRSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(NC4=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





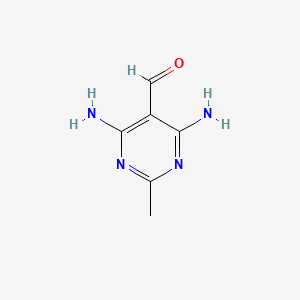
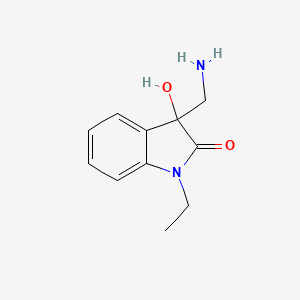
![(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)-2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentanamide](/img/structure/B13107992.png)
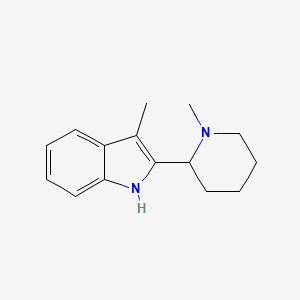


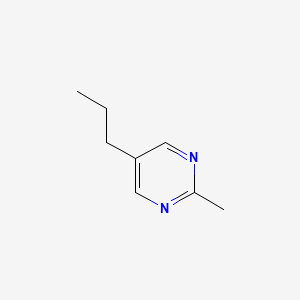
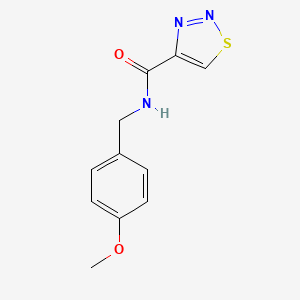
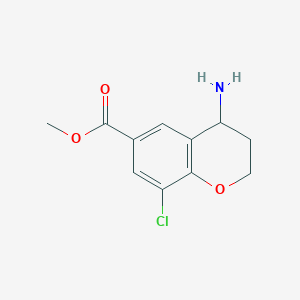
![2H-Cyclopenta[d]pyrimidine](/img/structure/B13108026.png)

